3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one
Description
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one |
InChI |
InChI=1S/C9H15N3O/c1-11(2)6-7-12-5-3-4-8(10)9(12)13/h3-5H,6-7,10H2,1-2H3 |
InChI Key |
NZMLTDABAVBNKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=CC=C(C1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one typically involves the reaction of 2-chloronicotinic acid with dimethylamine and ammonia under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency and yield of the process. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridinone ring and amino group serve as reactive sites for nucleophilic substitutions. The dimethylaminoethyl side chain enhances solubility in polar solvents, aiding reaction efficiency.
-
Amination and Alkylation : The amino group undergoes alkylation with alkyl halides or epoxides under basic conditions. For example, reactions with methyl iodide or ethyl bromide yield N-alkylated derivatives.
-
Acylation : The amino group reacts with acyl chlorides or anhydrides to form amides. This is typically performed in inert solvents like dichloromethane or THF with a base (e.g., triethylamine).
Key Conditions :
-
Solvents : Dichloromethane, THF, or ethyl acetate.
-
Catalysts/Reagents : Alkyl halides, acyl chlorides, or epoxides.
-
Temperature : 0–25°C for acylation; 70–110°C for alkylation.
Metal-Catalyzed C–H Activation
The 3-amino group acts as a bidentate directing group in palladium-catalyzed C–H functionalization, enabling selective γ-C(sp³)–H bond activation.
Pd(II)-Mediated Arylation
In the presence of Pd(OAc)₂ and oxidants like Ag₂CO₃, the compound undergoes γ-C(sp³)–H arylation with aryl iodides. This method achieves remote functionalization without requiring pre-functionalized substrates .
| Reaction Type | Substrate | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| γ-C(sp³)–H Arylation | Aryl iodides | Pd(OAc)₂, Ag₂CO₃ | Arylated pyridinone derivatives | 60–85 |
Mechanism :
-
Coordination of the 3-amino group to Pd(II) forms a stable six-membered palladacycle.
-
Oxidative addition of the aryl iodide followed by reductive elimination yields the arylated product .
Cyclization and Heterocycle Formation
The compound participates in cyclization reactions to form fused heterocycles, which are valuable in medicinal chemistry.
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Imidazo[1,2-a]pyridine Synthesis : Reacts with 2-pyridinecarbaldehyde in methanol under acidic conditions (e.g., TosOH) to form imidazo[1,2-a]pyridine derivatives .
-
Selenazole Formation : Reaction with aryl isoselenocyanates in pyridine leads to selenazole-containing heterocycles via nucleophilic addition and cyclization .
Example Reaction :
Oxidation and Reduction
-
Oxidation : The amino group is oxidized to a nitroso derivative using mild oxidizing agents like H₂O₂ or KMnO₄.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinone ring to a piperidinone derivative.
Reaction Optimization Considerations
-
pH Sensitivity : Reactions involving the amino group require neutral to slightly basic conditions (pH 7–9) to avoid protonation-induced deactivation.
-
Temperature Control : Exothermic reactions (e.g., alkylation) necessitate gradual heating to prevent side product formation.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 3-amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one exhibit potent anticancer properties. For instance, compounds with amino substitutions have shown enhanced efficacy against various cancer cell lines, including leukemia and solid tumors. A study highlighted that certain amino derivatives demonstrated significantly higher potency compared to their parent compounds in vitro, indicating their potential as chemotherapeutic agents .
Neuroprotective Effects
This compound has been investigated for its neuroprotective capabilities. Specifically, derivatives have been synthesized and tested for their effectiveness against neurodegenerative diseases such as Alzheimer's. One notable derivative was reported to exhibit protective effects on neuronal cells, suggesting a promising avenue for treating neurodegenerative disorders .
Antimicrobial Properties
The antimicrobial activity of this compound derivatives has been evaluated against several bacterial strains. Some derivatives showed significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus, making them candidates for developing new antimicrobial agents .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
The compound has been utilized in the development of organic light-emitting diodes due to its favorable electronic properties. Its derivatives have been incorporated into OLED materials, enhancing their efficiency and stability. The synthesis of these materials often involves complex chemical reactions to optimize their photophysical properties .
Polymer Stabilizers
In material science, this compound is also explored as a stabilizer for polymers. Its ability to enhance the thermal and mechanical properties of polymers makes it valuable in the production of durable materials used in various applications, from packaging to automotive components .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted by researchers at a prominent university demonstrated the effectiveness of a specific derivative of this compound against P388 leukemia in mice. The derivative exhibited low cardiotoxicity while maintaining high cytotoxicity against tumor cells, highlighting its therapeutic potential without significant side effects .
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent differences are summarized below:
Key Observations :
- Substituent Flexibility: The dimethylaminoethyl group in the target compound provides greater conformational flexibility compared to rigid aryl (e.g., compound 73 in ) or chiral substituents (e.g., compound 8 in ). This flexibility may enhance its ability to coordinate with metal catalysts in PdII-mediated reactions, similar to the methyl-substituted analog in .
Physicochemical and Spectral Properties
While direct data for the target compound are unavailable, inferences are drawn from analogs:
Notes:
- The target compound’s IR and NMR profiles are expected to align with pyridin-2-one derivatives, featuring N-H stretches (~3450 cm⁻¹) and aromatic proton shifts (δ 6.5–7.5) .
- The dimethylaminoethyl group may introduce additional NMR signals at δ ~2.2–2.5 (N(CH₃)₂) and δ ~3.4–3.7 (CH₂ groups) .
Pharmacological Potential
- Pyridin-2-one derivatives with aryl substituents (e.g., compound 73 in ) show promise in treating mechanical allodynia. The target compound’s dimethylaminoethyl group could modulate bioavailability or receptor binding compared to bulkier aryl analogs.
Biological Activity
3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 220.27 g/mol
This compound features a pyridine ring substituted with an amino group and a dimethylaminoethyl side chain, which contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit notable anticancer properties. A study highlighted the ability of similar compounds to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compounds targeting FGFRs demonstrated IC values in the nanomolar range, effectively reducing cell proliferation and inducing apoptosis in cancer cell lines such as 4T1 breast cancer cells .
Antimicrobial Properties
Pyridine derivatives have also shown promise as antimicrobial agents. In vitro studies suggest that compounds with similar structures can inhibit a range of bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be below 125 µg/mL against several strains, indicating their effectiveness against antibiotic-resistant bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. Compounds with similar amino-substituted structures have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease .
The mechanisms underlying the biological activities of this compound are multifaceted:
- FGFR Inhibition : By targeting FGFRs, the compound disrupts signaling pathways that promote tumor growth and metastasis.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
- Antibacterial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing derivatives of 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one?
- Methodological Answer : Palladium(II)-catalyzed C(sp²)-H activation in aqueous media is effective for late-stage functionalization. Key parameters include:
- Temperature : 80–100°C for aryl iodides, 60–80°C for methyl iodides.
- Solvent : Water or ethanol-water mixtures, avoiding organic solvents.
- Equivalents : 2–3 equivalents of aryl/methyl iodide for high yields.
- Directing Group : The built-in bidentate N,O-directing group (3-amino-1-methyl-1H-pyridin-2-one) ensures regioselectivity at β/γ positions .
Q. How can common impurities be controlled during multi-step synthesis of pyridinone derivatives?
- Methodological Answer : Impurities such as 5a arise from π-excessive indole rings and temperature-sensitive intermediates. Mitigation strategies include:
- Stepwise Reduction : Use LiAlH₄ for selective reduction of amides/esters to avoid over-reduction.
- Intermediate Stabilization : Generate reactive intermediates (e.g., compound 7) in acidic conditions (10% HCl) to minimize side reactions.
- Scalability : Modular synthesis allows adaptation to Rizatriptan/Almotriptan impurity control .
Q. What spectroscopic techniques are recommended for characterizing this compound and its analogs?
- Methodological Answer :
- NMR : ¹H/¹³C NMR for structural confirmation of substituents (e.g., dimethylaminoethyl groups).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- X-ray Crystallography : Resolves regioselectivity in arylated products (e.g., ortho vs. para substitution) .
Advanced Research Questions
Q. How does the directing group in this compound facilitate Pd-catalyzed C-H activation for late-stage functionalization?
- Methodological Answer : The 3-amino and carbonyl groups form a six-membered palladacycle intermediate, enabling:
- Chelation Assistance : Stabilizes Pd(II) during oxidative addition.
- Regioselectivity : Directs arylation/methylation to β/γ positions (ortho to the directing group).
- Mechanistic Insight : DFT studies suggest a concerted metalation-deprotonation (CMD) pathway in aqueous media .
Q. What computational strategies support the design of novel pyridinone derivatives with enhanced bioactivity?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity.
- Docking Studies : Screen derivatives against target proteins (e.g., kinase inhibitors) using molecular dynamics.
- QSAR Models : Correlate substituent effects (e.g., dimethylaminoethyl chain length) with antimicrobial/antitubercular activity .
Q. How can regioselectivity challenges be addressed during functionalization of the pyridinone core?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
